Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester
Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester
Brand Name:
Vulcanchem
CAS No.:
129921-47-7
VCID:
VC21225856
InChI:
InChI=1S/C14H20O2Si/c1-12(16-13(2)15)10-11-17(3,4)14-8-6-5-7-9-14/h5-12H,1-4H3/b11-10+/t12-/m1/s1
SMILES:
CC(C=C[Si](C)(C)C1=CC=CC=C1)OC(=O)C
Molecular Formula:
C14H20O2Si
Molecular Weight:
248.39 g/mol
Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester
CAS No.: 129921-47-7
Cat. No.: VC21225856
Molecular Formula: C14H20O2Si
Molecular Weight: 248.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129921-47-7 |
|---|---|
| Molecular Formula | C14H20O2Si |
| Molecular Weight | 248.39 g/mol |
| IUPAC Name | [(E,2R)-4-[dimethyl(phenyl)silyl]but-3-en-2-yl] acetate |
| Standard InChI | InChI=1S/C14H20O2Si/c1-12(16-13(2)15)10-11-17(3,4)14-8-6-5-7-9-14/h5-12H,1-4H3/b11-10+/t12-/m1/s1 |
| Standard InChI Key | BOIVVDIFGIQNIO-HCRIHEDKSA-N |
| Isomeric SMILES | C[C@H](/C=C/[Si](C)(C)C1=CC=CC=C1)OC(=O)C |
| SMILES | CC(C=C[Si](C)(C)C1=CC=CC=C1)OC(=O)C |
| Canonical SMILES | CC(C=C[Si](C)(C)C1=CC=CC=C1)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator